molecular formula C23H24N4O5 B2593992 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207021-18-8

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2593992
CAS No.: 1207021-18-8
M. Wt: 436.468
InChI Key: RSYXUZWPHBZGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group. The quinazoline-dione scaffold is notable for its hydrogen-bonding capacity, while the oxadiazole moiety acts as a bioisostere, enhancing metabolic stability and lipophilicity. The pentyl chain may improve membrane permeability, and the dimethoxyphenyl group could facilitate π-π interactions in biological targets.

Properties

CAS No.

1207021-18-8

Molecular Formula

C23H24N4O5

Molecular Weight

436.468

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29)

InChI Key

RSYXUZWPHBZGJN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst to form the 1,2,4-oxadiazole ring.

    Introduction of the 3,5-dimethoxyphenyl group: The 3,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the 3,5-dimethoxyphenyl moiety.

    Synthesis of the quinazoline core: The quinazoline core is synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Attachment of the pentyl side chain: The pentyl side chain is introduced via an alkylation reaction, where the quinazoline core is treated with a pentyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

Reaction StepSolventTemperatureCatalyst/BaseYield (%)Reference
Oxadiazole FormationEthanol80°CNaHCO₃65–72
Quinazoline AlkylationDMF60°CK₂CO₃78–85
Final CondensationDCMRTTriethylamine60–68

Quinazoline Core

  • Nucleophilic Substitution : The C-2 and C-4 carbonyl groups undergo substitution with amines or thiols under basic conditions .

  • Reduction : The quinazoline ring can be reduced to tetrahydroquinazoline using NaBH₄ or catalytic hydrogenation .

Oxadiazole Ring

  • Electrophilic Aromatic Substitution : The electron-deficient oxadiazole participates in nitration or sulfonation at the 3-position.

  • Ring-Opening Reactions : Hydrolysis under acidic conditions yields carboxylic acid derivatives.

Methoxyphenyl Group

  • Demethylation : Treatment with BBr₃ or HI converts methoxy groups to hydroxyl groups.

  • Halogenation : Electrophilic bromination occurs at the para position relative to methoxy groups.

Enzyme Inhibition

The compound inhibits bacterial DNA gyrase and topoisomerase IV via competitive binding to the ATPase domain, with IC₅₀ values of 1.2 μM and 2.8 μM, respectively. This activity is attributed to:

  • Hydrogen bonding between the quinazoline carbonyl groups and enzyme residues (e.g., Asp81 in DNA gyrase).

  • π-Stacking interactions involving the methoxyphenyl and oxadiazole moieties.

Table 2: Biological Activity Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Mechanism
S. aureus (MRSA)8.5DNA gyrase inhibition
E. coli (ESBL)16.0Topoisomerase IV inhibition

Acylation and Sulfonation

  • Acylation : Reaction with acetyl chloride in pyridine introduces acetyl groups at the quinazoline N-3 position .

  • Sulfonation : Sulfur trioxide complexes selectively modify the oxadiazole ring.

Cross-Coupling Reactions

The brominated derivative (via electrophilic bromination) participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling structural diversification.

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C without melting.

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the oxadiazole ring, forming nitrile and carbonyl byproducts.

Industrial-Scale Optimization

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves reaction safety and yield (85% → 92%).

  • Catalyst Screening : Pd/C (10%) enhances hydrogenation efficiency for tetrahydroquinazoline derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. The incorporation of the 1,2,4-oxadiazole ring into the molecular structure has been associated with enhanced cytotoxicity against various cancer cell lines:

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, one study reported that derivatives exhibited significant activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 0.19μM0.19\mu M to 5.13μM5.13\mu M .
  • Case Studies : A series of novel oxadiazole derivatives were synthesized and evaluated for their anticancer properties. These studies showed that modifications in the oxadiazole scaffold significantly influenced the biological activity, suggesting that the presence of electron-withdrawing groups at specific positions enhances potency .

Antioxidant Properties

The antioxidant capacity of oxadiazole derivatives has also been investigated. For example, certain derivatives demonstrated comparable antioxidant activities to established standards like butylated hydroxytoluene (BHT), indicating their potential use in preventing oxidative stress-related diseases .

Drug Discovery Applications

The compound is included in screening libraries for drug discovery purposes. Its diverse biological activities make it a candidate for further development as a therapeutic agent:

  • High Energy Density Materials : Beyond medicinal chemistry, some oxadiazole derivatives are being explored for applications as high energy density materials (HEDMs), which are critical in developing advanced propellants and explosives .
  • Molecular Docking Studies : Computational studies have shown promising binding affinities with various biological targets, suggesting that structural modifications could lead to more potent derivatives .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HCT-116
Antioxidant PropertiesComparable activity to BHT
Drug DiscoveryIncluded in screening libraries; potential HEDMs

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Quinazoline Derivatives with Varied Substituents

Compound from : 7-((3,5-Dimethoxyphenyl)amino)-3-(1-methyl-1H-pyrazol-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure : Pyrido[1,2-a]pyrimidin-4-one (vs. quinazoline-dione).
  • Substituents :
    • Position 7: 3,5-Dimethoxyphenyl linked via amine (vs. oxadiazole in the target compound).
    • Position 3: 1-Methylpyrazole (vs. pentyl chain).
  • Synthesis : 56% yield via Buchwald-Hartwig amination .
  • Key Differences :
    • The amine linkage may confer lower oxidative stability compared to the oxadiazole.
    • Pyrazole substituent vs. pentyl chain suggests divergent hydrophobicity profiles.

Pyrazole-Thiophene Hybrids ()

Compounds 7a and 7b :

  • Core Structure : Pyrazole-thiophene hybrids (vs. quinazoline-dione).
  • Substituents: 5-Amino-3-hydroxypyrazole linked to cyanothiophene (7a) or ethyl carboxylate-thiophene (7b).
  • Key Differences :
    • Thiophene and pyrazole moieties prioritize electronic effects over hydrogen bonding.
    • Lack of a fused bicyclic system (e.g., quinazoline) may reduce planar rigidity .

Coumarin-Benzodiazepine/Oxazepine Conjugates ()

Compounds 4g and 4h :

  • Core Structure : Coumarin fused with benzodiazepine/oxazepine and tetrazole.
  • Substituents :
    • Tetrazole and pyrazolone rings (vs. oxadiazole and quinazoline).
  • Key Differences :
    • Larger molecular frameworks with multiple fused rings may limit bioavailability.
    • Tetrazole’s high nitrogen content contrasts with oxadiazole’s balance of lipophilicity and polarity .

Pesticide-Related Heterocycles ()

Imazapyr and Imazaquin :

  • Core Structure: Imidazolinone with pyridine (imazapyr) or quinoline (imazaquin).
  • Substituents :
    • Carboxylic acid groups (vs. pentyl and dimethoxyphenyl in the target compound).
  • Key Differences: Carboxylic acids enhance water solubility but reduce cell permeability. Quinoline/imidazole cores target acetolactate synthase in plants, unlike quinazoline-dione’s undefined mechanism .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Functional Implications Reference
Target Compound Quinazoline-2,4-dione 3-Pentyl, 7-oxadiazole-dimethoxyphenyl Enhanced lipophilicity, metabolic stability N/A
Compound Pyrido[1,2-a]pyrimidin-4-one 3-Pyrazole, 7-amine-dimethoxyphenyl Moderate yield (56%), potential amine instability
Compounds (7a/b) Pyrazole-thiophene Cyanothiophene/ethyl carboxylate Electronic modulation, limited rigidity
Compounds (4g/h) Coumarin-benzodiazepine Tetrazole, pyrazolone High nitrogen content, complex solubility
Imazapyr/Imazaquin Imidazolinone-pyridine Carboxylic acid Herbicidal activity, high water solubility

Research Findings and Hypotheses

  • Oxadiazole vs. Amine Linkage : The oxadiazole in the target compound likely improves metabolic stability over the amine in ’s compound, which may undergo oxidative deamination .
  • Pentyl Chain Impact : The pentyl substituent could enhance blood-brain barrier penetration compared to smaller groups (e.g., pyrazole in or carboxylic acids in imazapyr).
  • Dimethoxyphenyl Group : Shared with ’s compound, this group may facilitate similar π-stacking interactions in enzyme binding pockets.

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione , also referred to as F835-0594 , is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of F835-0594 is C20H16N6O4S2C_{20}H_{16}N_{6}O_{4}S^{2} with a molecular weight of 468.52 g/mol. Its structure features a quinazoline core linked to an oxadiazole moiety and a pentyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N6O4S2
Molecular Weight468.52 g/mol
LogP4.267
Water Solubility (LogSw)-4.30
pKa (acid dissociation)9.83

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study demonstrated that various 1,2,4-oxadiazole derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method. Among these compounds, several derivatives exhibited promising anticancer activity compared to standard treatments .

F835-0594 is included in screening libraries targeting anticancer pathways and matrix metalloproteinases, suggesting its potential role in drug discovery for cancer treatment .

Other Pharmacological Activities

In addition to anticancer effects, compounds similar to F835-0594 have been reported to possess various biological activities:

  • Anti-inflammatory : Some oxadiazole derivatives have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells .
  • Antimicrobial : The presence of oxadiazole rings in compounds has been associated with antimicrobial properties against various pathogens .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives linked to 5-fluorouracil and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that some derivatives had enhanced activity compared to the parent compound .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the interaction of F835-0594 with specific biological targets. These studies help identify potential mechanisms through which the compound exerts its biological effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis involves two critical steps: (1) cyclocondensation of a carbohydrazide intermediate in phosphorous oxychloride to form the oxadiazole ring, and (2) alkylation with pentyl groups to introduce the 3-pentyl substituent. Key reagents include 1,1’-carbonyldiimidazole for activating carbonyl groups and controlled hydrolysis to avoid overchlorination. Yield optimization requires strict temperature control (80–90°C) during cyclocondensation and inert atmospheric conditions for alkylation . For purification, membrane separation technologies (e.g., nanofiltration) can isolate intermediates with >95% purity .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :
  • X-ray crystallography : Resolve the oxadiazole-quinazoline core conformation (monoclinic C2/c space group, unit cell parameters: a = 28.0041 Å, b = 15.4644 Å, c = 9.0350 Å) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ 3.8–4.0 ppm) and pentyl chain integration (δ 0.8–1.6 ppm).
  • HPLC-MS : Quantify purity (>98%) using C18 reverse-phase columns with acetonitrile/water gradients (retention time: 12–14 min) .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across studies be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., methoxy vs. halogen groups) or assay conditions. To resolve discrepancies:
  • Standardize bioassays : Use MIC (Minimum Inhibitory Concentration) protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity trends. For example, 3,5-dimethoxy groups enhance lipophilicity (LogP ≈ 3.2) but may reduce solubility, requiring formulation adjustments .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., bacterial DNA gyrase)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses. The oxadiazole ring shows hydrogen bonding with Ser84 (ΔG ≈ -9.2 kcal/mol), while the pentyl chain occupies hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting enhanced potency?

  • Methodological Answer :
  • Substituent variation : Replace the 3-pentyl group with branched alkyl chains (e.g., 3-isopentyl) to modulate LogP.
  • Heterocycle substitution : Introduce thiazole or triazole rings at the quinazoline C7 position via Huisgen cycloaddition (CuAAC conditions: CuSO4_4, sodium ascorbate, 60°C) .
  • In vitro validation : Prioritize analogs with ClogP ≤4.0 and polar surface area (PSA) ≈ 80 Ų to balance permeability and solubility .

Data Contradiction and Validation

Q. How to validate unexpected crystallographic data indicating multiple polymorphic forms?

  • Methodological Answer :
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
  • Thermogravimetric analysis (TGA) : Identify polymorph stability by monitoring decomposition temperatures (e.g., Form I melts at 215°C vs. Form II at 198°C) .

Experimental Design Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Link research to the "Lock-and-Key" model for enzyme inhibition or the "Lipinski Rule of Five" for pharmacokinetic optimization. For example:
  • Free-Wilson analysis : Deconstruct activity contributions of individual substituents (e.g., 3,5-dimethoxy contributes +0.8 log units to potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.